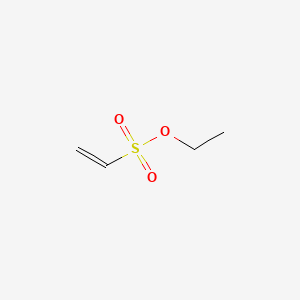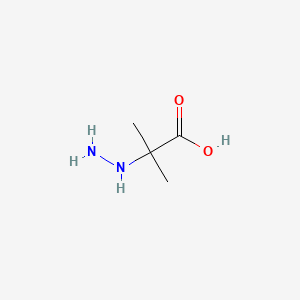
2-Hydrazinyl-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydrazino-2-methyl-(9CI) typically involves the reaction of isopropylidenehydrazine with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other derivatives.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which propanoic acid, 2-hydrazino-2-methyl-(9CI) exerts its effects involves its reactive hydrazino group. This group can form covalent bonds with various molecular targets, such as enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinoisobutyric acid: Similar in structure but with different reactivity and applications.
2-Hydrazinyl-2-methylpropanoic acid: Another name for the same compound, highlighting its structural features.
Propionic acid, 2-hydrazino-2-methyl: Another synonym for the compound.
Propiedades
Número CAS |
22574-05-6 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(2,6-5)3(7)8/h6H,5H2,1-2H3,(H,7,8) |
Clave InChI |
OSQXEXBYIJCVCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NN |
SMILES canónico |
CC(C)(C(=O)O)NN |
Key on ui other cas no. |
22574-05-6 |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


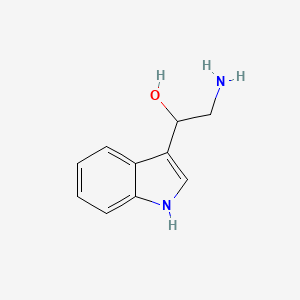
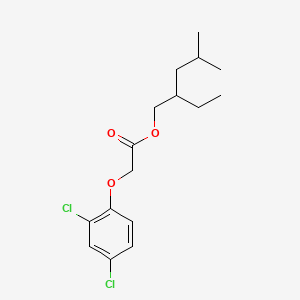
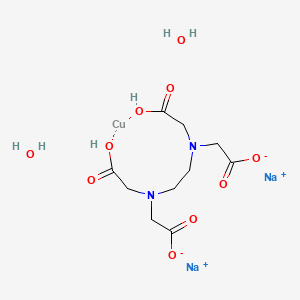
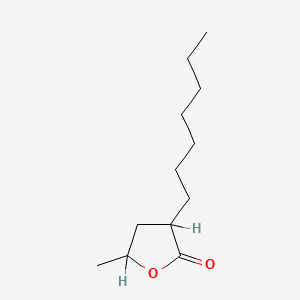
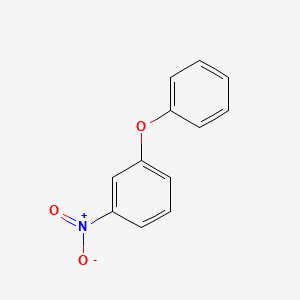
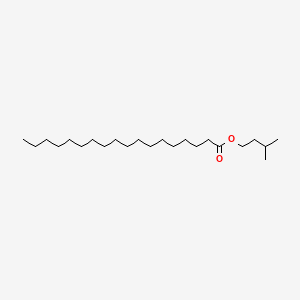

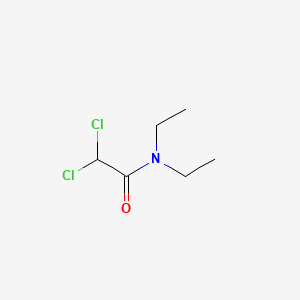
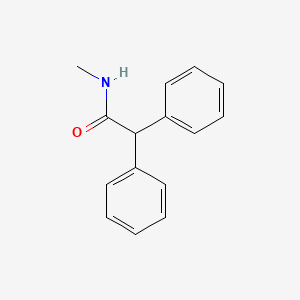
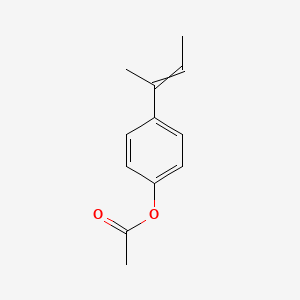
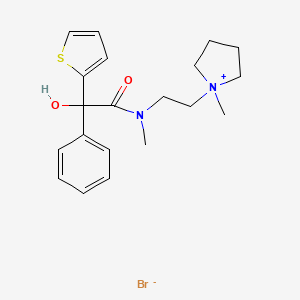
![(9R,10S,13S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1614651.png)

